molecular formula C9H10BrNO2 B13499054 (8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No.: B13499054
M. Wt: 244.08 g/mol
InChI Key: PDUXLDWXVQZIGV-UHFFFAOYSA-N
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Description

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound that belongs to the benzoxazine family. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a methanol group attached to the 2nd position of the benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with bromoacetaldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
  • 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom and methanol group imparts distinct chemical properties, making it valuable for specific research applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(8-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

InChI

InChI=1S/C9H10BrNO2/c10-7-2-1-3-8-9(7)13-6(5-12)4-11-8/h1-3,6,11-12H,4-5H2

InChI Key

PDUXLDWXVQZIGV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2Br)CO

Origin of Product

United States

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